1,7-Dimethyl-1H-indole-2-carbaldehyde
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis : Kothandaraman et al. (2011) described a method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This method is noted for its operational simplicity and efficiency, yielding products in good to excellent yields. The mechanism involves the activation of the alkyne moiety by a gold(I) catalyst (Kothandaraman et al., 2011).
Crystal Structure Analysis : Barakat et al. (2017) conducted a study on the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of an indole compound derived from 1H-indole-3-carbaldehyde. The study revealed short intermolecular connections and atom-to-atom interactions percentages (Barakat et al., 2017).
Oxidation Mechanisms : Balón et al. (1993) investigated the oxidation mechanisms of 2,3-dimethylindole to 3-methylindole-2-carbaldehyde by inorganic peroxo anions. The study concluded that the reactions proceed in three steps, including electrophilic attack and hydrolysis (Balón et al., 1993).
- ative activity, suggesting potential applications in cancer research (Fawzy et al., 2018).
Chemical Synthesis and Analysis : Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions with active methylene compounds. The study provided insights into the structure of the reaction products under various conditions (Suzdalev & Den’kina, 2011).
Molecular Interactions and Synthesis : Tahir and Shad (2010) reported on the synthesis of 2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate, analyzing its crystal structure and molecular interactions. This work contributes to the understanding of molecular structures and interactions in indole derivatives (Tahir & Shad, 2010).
Drug Synthesis and Characterization : Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for synthesizing 2,3,6-trisubstituted indoles. This study illustrates the potential of indole derivatives in the synthesis of complex organic molecules (Yamada et al., 2009).
properties
IUPAC Name |
1,7-dimethylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTBOKKHQFWRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyl-1H-indole-2-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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